Methyl 3-hydroxyiminoindan-1-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-hydroxyiminoindan-1-carboxylate typically involves the Fischer indole synthesis method. This method uses hydrazine and an aldehyde or ketone under acidic conditions to form the indole ring . For example, the Fischer indole synthesis of hydrazine using acetic acid and hydrochloric acid under reflux conditions can yield various indole derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and employing continuous flow techniques, can be applied to its production.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-hydroxyiminoindan-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, reduction can yield alcohols, and substitution can yield halogenated compounds .
Scientific Research Applications
Methyl 3-hydroxyiminoindan-1-carboxylate has various scientific research applications, including:
Mechanism of Action
The mechanism of action of methyl 3-hydroxyiminoindan-1-carboxylate involves its interaction with various molecular targets and pathways. Indole derivatives are known to bind to multiple receptors and enzymes, influencing biological processes such as cell signaling, gene expression, and metabolic pathways . The specific molecular targets and pathways involved depend on the particular application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity.
Ethyl 6-bromo-5-hydroxy-1H-indole-3-carboxylate: Investigated for its anti-hepatic activities.
1-oxo-3-methyl-1,2,3,4-tetrahydrocarbazole: Synthesized using the Fischer indole synthesis method.
Uniqueness
Methyl 3-hydroxyiminoindan-1-carboxylate is unique due to its specific structural features and the resulting biological activities.
Properties
IUPAC Name |
methyl (3Z)-3-hydroxyimino-1,2-dihydroindene-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-15-11(13)9-6-10(12-14)8-5-3-2-4-7(8)9/h2-5,9,14H,6H2,1H3/b12-10- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMGZOHFJDXEXSS-BENRWUELSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(=NO)C2=CC=CC=C12 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1C/C(=N/O)/C2=CC=CC=C12 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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